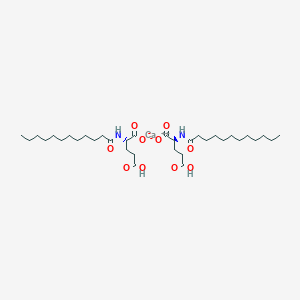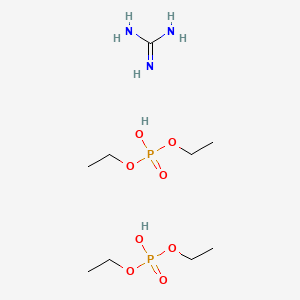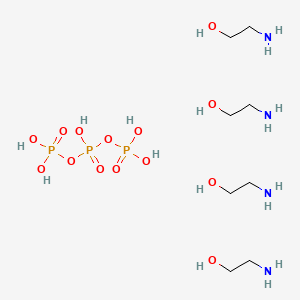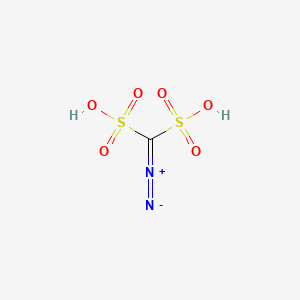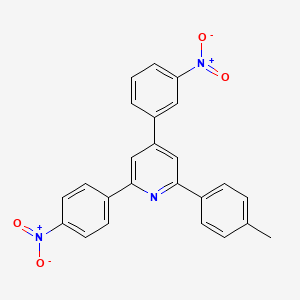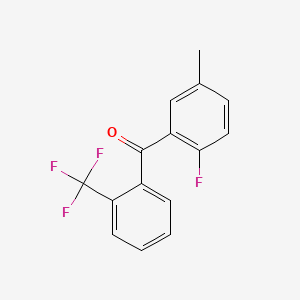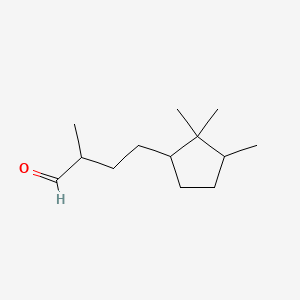
alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde: is an organic compound with the molecular formula C13H24O It is a derivative of cyclopentane, characterized by the presence of multiple methyl groups and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde typically involves the following steps:
Cyclopentane Derivative Formation: The initial step involves the formation of a cyclopentane derivative with the desired methyl substitutions. This can be achieved through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride.
Aldehyde Introduction: The introduction of the aldehyde group can be accomplished through the oxidation of a primary alcohol or the reduction of a carboxylic acid derivative. Common reagents for these transformations include pyridinium chlorochromate (PCC) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes, such as those using palladium or nickel catalysts, can facilitate the formation of the cyclopentane ring and the introduction of the aldehyde group in a single step. Continuous flow reactors and other advanced technologies may also be employed to enhance yield and purity.
化学反应分析
Types of Reactions
Alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups on the cyclopentane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), electrophiles
Major Products
Oxidation: Alpha,2,2,3-Tetramethylcyclopentanebutanoic acid
Reduction: Alpha,2,2,3-Tetramethylcyclopentanebutyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
科学研究应用
Alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It may also serve as a model compound for studying the metabolism of similar aldehydes in biological systems.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. Its structural features may make it a candidate for drug development, particularly in the design of enzyme inhibitors.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials. It may be used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity underlies its potential as an enzyme inhibitor, where it can modify the active site of enzymes and disrupt their function. The compound’s methyl groups may also influence its binding affinity and specificity for different molecular targets.
相似化合物的比较
Alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde can be compared with other similar compounds, such as:
Alpha,2,2,3-Tetramethylcyclopentanecarboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group. It is less reactive but more stable and can be used in different applications.
Alpha,2,2,3-Tetramethylcyclopentanebutyl alcohol: This compound has a primary alcohol group instead of an aldehyde group. It is less reactive and can be used as a precursor for further chemical transformations.
Alpha,2,2,3-Tetramethylcyclopentanone: This compound has a ketone group instead of an aldehyde group. It is more stable and can be used in different synthetic applications.
属性
CAS 编号 |
94201-30-6 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC 名称 |
2-methyl-4-(2,2,3-trimethylcyclopentyl)butanal |
InChI |
InChI=1S/C13H24O/c1-10(9-14)5-7-12-8-6-11(2)13(12,3)4/h9-12H,5-8H2,1-4H3 |
InChI 键 |
GUYGVAVSYCHUCB-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C1(C)C)CCC(C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


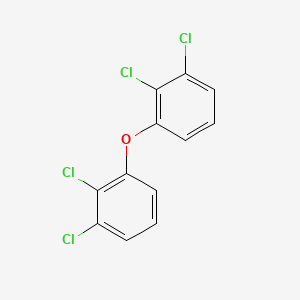
![bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate](/img/structure/B12665310.png)

